7-Azatryptophan vs. Tryptophan: Quantified Spectral Red-Shift Enabling Selective Excitation Above 310 nm
7-Azatryptophan exhibits a red-shifted absorption maximum of approximately 10 nm and a red-shifted fluorescence emission maximum of 46–65 nm compared to native tryptophan [1][2]. This spectral separation enables selective excitation of 7AW-containing proteins at wavelengths >310 nm, where native Trp residues exhibit negligible absorbance, thereby eliminating background interference from other Trp- and Tyr-containing proteins in complex mixtures [3].
| Evidence Dimension | Absorption maximum shift |
|---|---|
| Target Compound Data | +10 nm red shift |
| Comparator Or Baseline | Tryptophan (baseline reference) |
| Quantified Difference | ≈10 nm longer wavelength |
| Conditions | Aqueous solution / free amino acid |
Why This Matters
The 10 nm absorption shift enables selective excitation of 7AW-labeled proteins at 310–320 nm in the presence of multiple native Trp residues, a critical advantage for studying protein-protein interactions in heterogeneous systems.
- [1] OMICSDI Database. 7-Azatryptophan: red shift of absorption maximum and fluorescence emission by 10 and 46 nm compared to Trp. View Source
- [2] ViraScience. Synthesis and Photophysics of N1-Methyl-7-azatryptophan: absorption and emission maxima red-shifted 10 and 65 nm from Trp. View Source
- [3] Karadi K, et al. Sci Rep (2020). Functional dynamics of a single Trp residue in a BLUF protein using 7-aza-Trp; 310 nm excitation/380 nm emission. View Source
